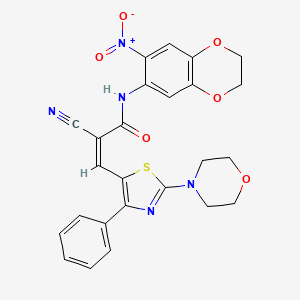

(Z)-2-Cyano-3-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide

Description

Properties

IUPAC Name |

(Z)-2-cyano-3-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N5O6S/c26-15-17(24(31)27-18-13-20-21(36-11-10-35-20)14-19(18)30(32)33)12-22-23(16-4-2-1-3-5-16)28-25(37-22)29-6-8-34-9-7-29/h1-5,12-14H,6-11H2,(H,27,31)/b17-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENQPIHJQZPLTD-ATVHPVEESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=C(S2)C=C(C#N)C(=O)NC3=CC4=C(C=C3[N+](=O)[O-])OCCO4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=NC(=C(S2)/C=C(/C#N)\C(=O)NC3=CC4=C(C=C3[N+](=O)[O-])OCCO4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N5O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-Cyano-3-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its cytotoxic effects, mechanisms of action, and structure–activity relationships (SARs).

Chemical Structure

The compound features a thiazole ring, a morpholine moiety, and a nitro-benzodioxin structure. Its molecular formula is C20H21N5O3S. The presence of these functional groups suggests potential interactions with biological targets.

Cytotoxicity

Recent studies have indicated that compounds structurally similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of thiazole have shown IC50 values as low as 0.62 μM against HepG2 liver cancer cells . This suggests that the compound may also possess potent anti-cancer properties.

The mechanisms underlying the cytotoxic effects of thiazole derivatives typically include:

- Cell Cycle Arrest : Compounds have been observed to induce G2/M phase arrest in cancer cells, preventing their proliferation .

- Induction of Apoptosis : Mechanistic studies reveal that these compounds can trigger early-stage apoptosis in cancer cells, contributing to their cytotoxic effects .

- Kinase Inhibition : Some thiazole derivatives inhibit key kinases such as IGF1R and EGFR, which are critical in cancer cell survival and proliferation. For example, one compound demonstrated 76.84% inhibition of IGF1R at 10 μM concentration .

Structure–Activity Relationships (SAR)

The biological activity of compounds in this class is heavily influenced by their structural features:

| Structural Feature | Effect on Activity |

|---|---|

| Thiazole Ring | Enhances cytotoxicity and apoptosis induction |

| Morpholine Group | Increases solubility and bioavailability |

| Nitro Group | Potentially enhances interaction with target proteins |

Study 1: Thiazole Derivatives Against HepG2 Cells

In a controlled experiment, various thiazole derivatives were tested for their cytotoxic effects on HepG2 cells. The results indicated that modifications to the morpholine and thiazole components significantly impacted the IC50 values. The most potent derivative exhibited an IC50 of 0.62 μM, demonstrating superior efficacy compared to standard treatments like Sorafenib (IC50 = 1.62 μM) .

Study 2: Kinase Profiling

A kinase profiling study revealed that certain derivatives exhibited significant inhibitory activity against IGF1R and EGFR. This suggests a mechanism where these compounds can disrupt signaling pathways critical for tumor growth and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs are primarily derived from thiazole- and pyrimidine-based scaffolds.

Structural Analogues

- Compound 19 (from ): A thiazolo[4,5-d]pyrimidine derivative with a phenyl group at position 7 and a hydroxycoumarin substituent. Unlike the target compound, it lacks the morpholine and nitro-benzodioxin moieties but shares the thiazole core.

- Compound 20 (from ): Features a diphenyl-substituted thiazolo[4,5-d]pyrimidine with an aminocoumarin group. Its structural divergence lies in the absence of the cyano-enamide linker and nitro-aromatic system.

Substituent Effects

- The morpholine group in the target compound may enhance solubility compared to the phenyl groups in Compounds 19 and 20.

- The Z-configuration of the cyano-propenamide linker could enforce a specific spatial orientation, improving target engagement compared to non-stereospecific analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.